molecular formula C14H16BrClN4O B10950407 1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea

1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea

Cat. No.: B10950407
M. Wt: 371.66 g/mol
InChI Key: BLKNMCMPWDHCKM-UHFFFAOYSA-N
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Description

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, an ethyl linker, and a urea moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Bromination and Methylation: The pyrazole ring is then brominated and methylated using appropriate reagents such as bromine and methyl iodide.

    Attachment of the Ethyl Linker: The brominated and methylated pyrazole is reacted with an ethylating agent to introduce the ethyl linker.

    Urea Formation: The final step involves the reaction of the ethyl-linked pyrazole with an isocyanate derivative of 3-chlorophenyl to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound may serve as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and urea moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-METHYLPHENYL)UREA: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

    N-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA: Similar structure but with a chlorine atom instead of a bromine atom on the pyrazole ring.

Uniqueness

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(3-CHLOROPHENYL)UREA is unique due to the specific combination of bromine and chlorine substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C14H16BrClN4O

Molecular Weight

371.66 g/mol

IUPAC Name

1-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea

InChI

InChI=1S/C14H16BrClN4O/c1-9-13(15)10(2)20(19-9)7-6-17-14(21)18-12-5-3-4-11(16)8-12/h3-5,8H,6-7H2,1-2H3,(H2,17,18,21)

InChI Key

BLKNMCMPWDHCKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C)Br

Origin of Product

United States

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